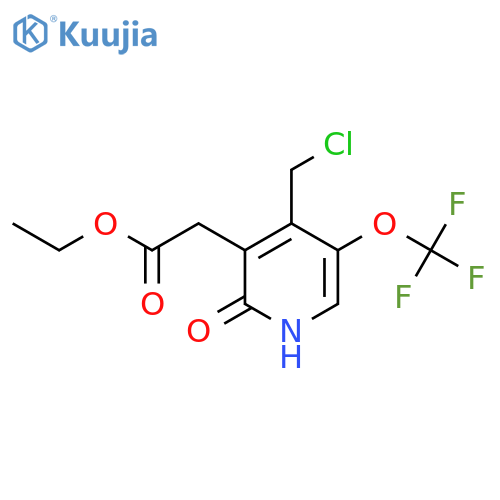Cas no 1806170-95-5 (Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate)

1806170-95-5 structure
商品名:Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate
CAS番号:1806170-95-5
MF:C11H11ClF3NO4
メガワット:313.657552957535
CID:4815174
Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate
-
- インチ: 1S/C11H11ClF3NO4/c1-2-19-9(17)3-6-7(4-12)8(5-16-10(6)18)20-11(13,14)15/h5H,2-4H2,1H3,(H,16,18)
- InChIKey: VREGIPBCHDHLIX-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=CNC(C=1CC(=O)OCC)=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 471
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 64.599
Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097214-1g |
Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate |
1806170-95-5 | 97% | 1g |
$1,579.40 | 2022-03-31 |
Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
1806170-95-5 (Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate) 関連製品
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
